Hoocch2O-peg8-CH2cooh
Description
Conceptual Framework of PEGylation in Advanced Materials and Biomedical Sciences
PEGylation is the process of covalently or non-covalently attaching PEG chains to molecules, nanoparticles, or surfaces. researchgate.netekb.eg This modification is a cornerstone strategy in biomedical and pharmaceutical sciences, primarily aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. researchgate.netnih.gov The fundamental principle behind PEGylation lies in the unique physicochemical properties of PEG: it is a hydrophilic, biocompatible, and non-immunogenic polymer. ekb.egmdpi.com When attached to a drug or carrier, the PEG chain forms a hydrophilic shield, which can increase the molecule's hydrodynamic size. ekb.egmdpi.com This "stealth" effect sterically hinders interactions with the immune system, reducing opsonization and subsequent clearance by the reticuloendothelial system (RES). nih.govmdpi.com The result is a prolonged circulation half-life, improved stability, and enhanced solubility of hydrophobic drugs. ekb.egnih.gov
In materials science, PEG functionalization is used to impart hydrophilicity, prevent non-specific protein adsorption on surfaces, and create biocompatible coatings for medical implants and devices. nih.govresearchgate.net The ability of PEG to resist protein fouling is critical for biosensors, tissue engineering scaffolds, and drug delivery nanoparticles. nih.govacs.org The versatility of PEGylation stems from the ability to modify the terminal hydroxyl groups of the PEG chain with various functional moieties, allowing for tailored conjugation to a wide array of substrates. mdpi.com
Significance of Dicarboxylic Acid Functionality in Polymer Design
Dicarboxylic acids are organic compounds containing two carboxylic acid (-COOH) functional groups. Their incorporation into polymer structures is a critical design element that imparts specific functionalities and properties. These terminal acid groups are pivotal for a variety of chemical modifications and applications.
The primary significance of dicarboxylic acid functionality lies in its ability to serve as a versatile linker or building block in polymer synthesis. researchgate.netmdpi.com The two carboxyl groups can react with corresponding functional groups, such as amines or hydroxyls, to form stable amide or ester bonds, respectively. This allows for the straightforward synthesis of polyesters and polyamides through polycondensation reactions. mdpi.com
Furthermore, the carboxylic acid groups provide reactive handles for covalent conjugation to other molecules. In biomedical applications, this is particularly valuable for attaching polymers like PEG to proteins, peptides, or drug molecules that possess amine groups. biochempeg.com This process can enhance the therapeutic efficacy of the conjugated molecule. The presence of acidic groups can also influence the mechanical properties of the resulting polymer, potentially increasing chain length and strength. researchgate.net Aromatic dicarboxylic acids are frequently used due to their stability and defined coordination modes in the assembly of complex structures like coordination polymers and metal-organic frameworks (MOFs). acs.org
Overview of Carboxymethyl-Terminated Poly(ethylene glycol) Structures: A Historical and Contemporary Perspective
The concept of modifying proteins with PEG to reduce immunogenicity was first proposed in the late 1960s. nih.gov This pioneering work laid the foundation for the development of various functionalized PEGs. Carboxymethyl-terminated PEGs, often referred to as PEG diacids or poly(ethylene glycol) bis(carboxymethyl) ether, represent a significant class of homobifunctional PEG derivatives. biochempeg.com These polymers feature a carboxylic acid group at each end of the linear polyether chain.
Historically, the synthesis of such ether dicarboxylic acids involved reactions like the carbonylation of cyclic ethers or processes starting from lactones. cjcatal.comgoogle.com Early methods focused on creating these valuable intermediates for the production of polyamides and polyesters. cjcatal.com Contemporary synthesis often involves the Williamson ether synthesis, a classic and cost-effective method for forming ethers from alcohols and alkyl halides. acs.orgresearchgate.net
Today, carboxymethyl-terminated PEGs are widely used as linkers in medical research, drug-release systems, and nanotechnology. biochempeg.com Their ability to increase the solubility and stability of conjugated molecules, such as peptides and proteins, while reducing immunogenicity is highly valued. biochempeg.com They are instrumental in creating hydrogels, modifying surfaces to prevent non-specific binding, and forming the backbone of advanced drug delivery systems like nanoparticles and micelles. cd-bioparticles.net
Research Gaps and Emerging Opportunities in the Study of HOOCCH2O-PEG8-CH2COOH
While functionalized PEGs are well-established, specific oligomers like this compound present unique opportunities and areas for further investigation. This molecule is a discrete-length PEG (dPEG®) linker, meaning it has a precisely defined number of ethylene (B1197577) oxide units, which eliminates the dispersity (polydispersity) found in traditional polymer synthesis. acs.org
Research Gaps:
Detailed Physicochemical Characterization: While general properties of PEG diacids are known, comprehensive data on the specific conformational dynamics, solution behavior, and precise hydrodynamic radius of the PEG8 variant are not extensively published.
Comparative Efficacy in Bioconjugation: There is a lack of direct comparative studies analyzing the efficiency of this compound as a linker in applications like PROTACs (Proteolysis Targeting Chimeras) versus other PEG linkers of varying lengths (e.g., PEG4, PEG7). medchemexpress.com Understanding how the eight-unit ethylene glycol chain specifically impacts the spatial and kinetic parameters of ternary complex formation in PROTACs is a key gap.
Degradation and Metabolite Studies: Although PEGs with ester linkages are designed to be biodegradable, the precise in vivo cleavage and metabolic fate of the ether-linked carboxymethyl termini of this specific compound are not fully elucidated.
Performance in Solid-State Electrolytes: PEG-functionalized materials are being explored for solid-state polyelectrolytes in batteries. researchgate.net The performance of a uniform, short-chain dicarboxylic acid PEG like the PEG8 variant in this context is an under-explored area.
Emerging Opportunities:
PROTAC and Molecular Glue Development: The defined length of this compound makes it an ideal candidate for optimizing the distance and orientation between a target protein and an E3 ligase in PROTAC design. Systematic studies using this linker could lead to more potent and selective protein degraders.
Uniform Nanoparticle Formulation: Its precise molecular weight and structure can be leveraged to create highly uniform and well-characterized nanoparticles for targeted drug delivery, with predictable loading and release profiles.
Surface Modification and Biosensors: As a monodisperse linker, it can be used to create highly ordered and defined surface modifications on biosensors, potentially leading to improved sensitivity and reproducibility.
Advanced Hydrogel Formulation: The homobifunctional nature of the molecule allows it to act as a precise cross-linker in the formation of hydrogels with well-controlled mesh sizes and mechanical properties, which is advantageous for tissue engineering and controlled release applications.
Interactive Data Tables
Below are tables summarizing the key properties and classifications of the discussed compound.
Table 1: Chemical Identification of this compound
| Property | Value |
|---|---|
| IUPAC Name | 2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
| CAS Number | 1432970-26-7 chemicalbook.com |
| Molecular Formula | C20H38O13 |
| Molecular Weight | 486.5 g/mol |
| Structure | Linear poly(ethylene glycol) with 8 repeating ethylene oxide units, terminated by carboxymethyl groups. |
Table 2: Compound Names Mentioned
| Compound Name | Chemical Class / Description |
|---|---|
| This compound | Dicarboxylic acid terminated poly(ethylene glycol) |
| Poly(ethylene glycol) (PEG) | Polyether |
| Dicarboxylic Acids | Organic acids with two carboxyl groups |
| Polyesters | Polymers with ester functional groups |
| Polyamides | Polymers with amide functional groups |
| Carboxymethyl cellulose (B213188) (CMC) | Cellulose derivative |
| 4,4'-diphenyl ether dicarboxylic acid | Aromatic dicarboxylic acid |
| Isosorbide | A diol derived from glucose |
| Adipic acid | Dicarboxylic acid |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-(carboxymethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O13/c21-19(22)17-32-15-13-30-11-9-28-7-5-26-3-1-25-2-4-27-6-8-29-10-12-31-14-16-33-18-20(23)24/h1-18H2,(H,21,22)(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCDMOORXHBNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCC(=O)O)OCCOCCOCCOCCOCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Hoocch2o Peg8 Ch2cooh
Direct Functionalization Approaches for Poly(ethylene glycol) Oligomers
Direct functionalization methods involve the conversion of the terminal alcohol groups of octaethylene glycol into carboxylic acids or carboxymethyl groups in one or two steps. These approaches are often favored for their atom economy and straightforward nature.
A direct route to synthesize PEG dicarboxylic acids involves the oxidation of the terminal primary alcohols of the corresponding PEG diol. For HOOC(CH2O)nCH2COOH type compounds, this requires the oxidation of HO(CH2CH2O)n+1H. However, to obtain the target compound, HOOCCH2O-PEG-OCH2COOH, a two-step process of carboxymethylation followed by oxidation is implied, or more commonly, the methods described below are used. For the direct oxidation of PEG diols to their corresponding dicarboxylic acids, several effective methods have been developed.
Catalytic oxidation using platinum on a carbon support (Pt/C) in an aqueous solution is a well-established method. google.comgoogle.com This process typically uses oxygen as the terminal oxidant under relatively mild temperature and pressure conditions. google.com The reaction converts the terminal -CH2OH groups to -COOH groups. For shorter PEG oligomers, high conversion rates can be achieved. google.com Another powerful method is the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst. acs.orgnih.gov The TEMPO-catalyzed oxidation, often using sodium hypochlorite (B82951) (bleach) as the primary oxidant, is highly efficient for converting primary alcohols to carboxylic acids under mild, aqueous conditions. researchgate.netgoogle.com
Table 1: Comparison of Direct Oxidation Methods for PEG Diols
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Key Findings |
| Platinum-Catalyzed Oxidation | Platinum on Carbon (Pt/C), O₂ | Aqueous solution, 20-80°C google.com | High selectivity for dicarboxylic acid, reusable catalyst. | Yields of 80-90% are achievable with high conversion of the glycol. google.com |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl, KBr | Biphasic (e.g., CH₂Cl₂/H₂O), pH 8.6-11 acs.orggoogle.com | High efficiency, mild conditions, metal-free. acs.orgnih.gov | Can achieve >90% yield; catalyst can be supported on PEG for easy recovery. researchgate.net |
| Chromium Trioxide Oxidation | CrO₃, H₂SO₄ | Aqueous acidic solution | Cost-effective reagent. | High conversion (>98%) but requires extensive purification to remove chromium residues. tandfonline.com |
The synthesis of the specific target compound, HOOCCH2O-PEG8-CH2COOH, is most commonly achieved via a Williamson ether synthesis. numberanalytics.comwikipedia.org This SN2 reaction involves the deprotonation of the terminal hydroxyl groups of octaethylene glycol to form a dialkoxide, which then acts as a nucleophile. masterorganicchemistry.com This dialkoxide reacts with a haloacetic acid or its ester, such as chloroacetic acid or bromoacetic acid. tandfonline.comwikipedia.org
The reaction is typically carried out in a suitable solvent using a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) to generate the alkoxide. The subsequent addition of the haloacetic acid derivative results in the formation of the carboxymethyl ether linkages at both ends of the PEG chain.
Oxidation of Terminal Alcohol Groups
Indirect Functionalization via Precursor Synthesis and Subsequent Conversion
Indirect methods provide greater control over the reaction and can lead to higher purity products by avoiding side reactions. These routes often involve the use of protecting groups that are removed in the final step of the synthesis.
A highly effective strategy for synthesizing this compound involves reacting the octaethylene glycol dialkoxide with a haloacetate ester where the acid functionality is protected. epo.org The tert-butyl ester is a common protecting group for this purpose. nbinno.com The synthetic route proceeds as follows:
Alkoxide Formation: Octaethylene glycol is treated with a strong base (e.g., NaH) to form the dialkoxide.
Alkylation: The dialkoxide is reacted with an excess of tert-butyl bromoacetate. orgsyn.orgsigmaaldrich.com This SN2 reaction forms a PEG-dicarboxylic acid di-tert-butyl ester intermediate.
Deprotection: The tert-butyl protecting groups are removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the final dicarboxylic acid product with high purity. epo.org This method is advantageous because the tert-butyl ester is stable to the basic conditions of the alkylation step but can be cleaved cleanly without affecting the ether linkages of the PEG backbone. epo.org
Table 2: Protection-Deprotection Synthesis Route
| Step | Reagents | Purpose | Key Outcome |
| 1. Deprotonation | Octaethylene glycol, Sodium Hydride (NaH) | Generate a strong nucleophile (dialkoxide). | Formation of the disodium (B8443419) salt of octaethylene glycol. |
| 2. Alkylation | tert-butyl bromoacetate | Introduce protected carboxymethyl groups. nbinno.com | Synthesis of the di-tert-butyl ester precursor. |
| 3. Deprotection | Trifluoroacetic Acid (TFA), Dichloromethane (B109758) (DCM) | Remove the tert-butyl groups to reveal the carboxylic acids. epo.org | Formation of the final this compound product. |
While not a standard method for producing a monodisperse compound like this compound, polycondensation techniques can be used to create PEG-like copolymers with biodegradable linkages. These approaches typically involve the reaction of dicarboxylic acids with diols. For instance, Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst, can be employed to form polyesters from dicarboxylic acids (like glutamic acid derivatives) and PEG diols. lp.edu.ua
These polyester-PEGs contain ester bonds that are susceptible to hydrolysis, rendering them biodegradable. While this approach yields polydisperse polymers, the underlying chemistry of forming ester linkages between an acid and a PEG alcohol is relevant to the broader field of PEG functionalization.
Protection-Deprotection Strategies for Carboxylic Acid Groups
Purification Strategies for High Purity Polymer Derivatives
The purification of monodisperse PEG derivatives is critical to remove starting materials, reagents, and any side products (e.g., mono-functionalized PEG). researchgate.net For a dicarboxylic acid product, failure to remove the starting diol can lead to issues in subsequent conjugation reactions.
Chromatography-Free Purification: For discrete PEG oligomers, chromatography-free purification methods are highly desirable for scalability and cost-effectiveness. researchgate.netrsc.org These methods often rely on the differential solubility of the product and impurities. A common technique involves precipitation or crystallization. tandfonline.com After a reaction, the product can often be precipitated from the reaction mixture by adding a non-solvent, such as diethyl ether, while the impurities remain in solution. tandfonline.com Washing the precipitate and recrystallization can further enhance purity. google.com
Extraction and Precipitation: Aqueous workup is a standard procedure. The reaction mixture can be diluted and extracted with an organic solvent like dichloromethane. The organic layers are then combined, washed with water and brine, dried, and concentrated. The final product is often precipitated by adding an antisolvent like cold ether. tandfonline.com
Other Methods: For PEG derivatives in general, techniques such as dialysis and size exclusion chromatography are common, particularly for higher molecular weight or polydisperse samples. nih.gov For a well-defined, small molecule like this compound, crystallization and solvent washing are often sufficient to achieve high purity. orgsyn.orggoogle.com
Process Optimization for Scalable Synthesis
The scalable synthesis of this compound, a discrete polyethylene (B3416737) glycol (PEG) derivative, requires careful optimization of reaction parameters to ensure high yield, purity, and process efficiency while minimizing costs and complex purification steps. The primary synthetic route involves the carboxymethylation of octaethylene glycol (HO-PEG8-OH) via a Williamson ether synthesis. Process optimization focuses on key variables within this synthesis, including the choice of base, solvent, reaction temperature, and reactant stoichiometry.
The Williamson ether synthesis for producing PEG dicarboxylic acids can be prone to side reactions, such as depolymerization of the PEG chain under harsh basic conditions. nih.govrsc.org Therefore, achieving a balance between reaction rate and selectivity is crucial for large-scale production. rsc.org Solid-phase synthesis has been explored as a method to produce monodisperse PEGs and their derivatives with high yields and purity, avoiding the need for multiple chromatographic purification steps that can hinder large-scale production. nih.gov This technique involves using a resin support and allows for intermediates to be purified by simple washing, potentially suppressing the anionic depolymerization of PEG intermediates. nih.gov
Another key aspect of optimization is the purification of the final product. For similar PEG derivatives, purification strategies involve removing linear precursors through quantitative oxidation of terminal alcohol groups to carboxyl groups, followed by their removal using a basic ion-exchange resin. researchgate.net
For the conversion of terminal hydroxyl groups to carboxylic acids, catalytic oxidation presents a scalable alternative to stoichiometric reagents. Processes using platinum-on-carbon catalysts with oxygen as the oxidizing agent have been developed for producing PEG dicarboxylic acids. google.comgoogle.com Optimization of this method involves adjusting temperature (typically 60-80°C), oxygen pressure (80 psig or greater is preferred), and catalyst loading to achieve high selectivity and quantitative conversion of the glycol. google.com
The following table summarizes key parameters and their effects on the synthesis, based on findings from related PEG carboxymethylation and oxidation processes, providing a framework for the scalable synthesis of this compound.
Table 1: Process Optimization Parameters for the Synthesis of PEG Dicarboxylic Acids This table is interactive. Users can sort the data by clicking on the column headers.
| Parameter | Condition/Reagent | Effect on Process | Research Finding |
|---|---|---|---|
| Base | Sodium Hydride (NaH) | Effective for Williamson ether synthesis but can promote PEG depolymerization at elevated temperatures. rsc.org | Provides a good balance between reaction progress and depolymerization rate when used in THF at 40°C. rsc.org |
| Potassium Hexa-methyl-disilazide (KHMDS) | Promotes rapid and complete Williamson ether synthesis (minute-scale), potentially avoiding side reactions. acs.org | Enables high-yield synthesis of long-chain monodisperse PEGs by minimizing side reactions seen with stronger bases like NaH. acs.org | |
| Sodium Hydroxide (NaOH) | Used in phase-transfer catalysis or aqueous conditions for carboxymethylation. researchgate.netgoogle.com | Concentration must be optimized to solubilize hydroxyl groups and enhance etherification without causing excessive side reactions. researchgate.net | |
| Solvent | Tetrahydrofuran (THF) | Common solvent for Williamson ether synthesis using hydride bases. rsc.org | Balances reactant solubility and reaction rate. rsc.org |
| Isopropanol (B130326) | Often used as the reaction medium for carboxymethylation of polysaccharides. researchgate.net | The ratio of isopropanol to the substrate is a key parameter affecting the degree of substitution. researchgate.net | |
| Water | Used in catalytic oxidation processes. google.comgoogle.com | Concentration of glycol in water (typically 3-20% by weight) affects reaction rate and product recovery. google.comgoogle.com | |
| Temperature | 40°C - 50°C | Optimal range for minimizing depolymerization during Williamson ether synthesis with NaH. rsc.orgnih.gov | Higher temperatures increase reaction rate but also the rate of undesirable side reactions. rsc.org |
| 60°C - 80°C | Preferred range for platinum-catalyzed oxidation of glycols. google.com | Temperatures above 90°C lead to low selectivity, while rates drop significantly below 50°C. google.com | |
| Purification | Solid-Phase Synthesis | Eliminates the need for column chromatography for intermediates. nih.gov | Enables chromatography-free synthesis of PEG derivatives with high or quantitative overall yields. nih.gov |
| Ion-Exchange Resin | Effective for removing linear precursors with terminal carboxyl groups. researchgate.net | Allows for the purification of cyclic PEGs by removing oxidized linear impurities. researchgate.net | |
| Reactant | Haloacetic Acid (e.g., Bromoacetic acid) | The alkylating agent in the Williamson ether synthesis to form the carboxymethyl ether. nih.gov | The ratio of haloacetic acid to the PEG diol is critical for achieving complete dicarboxylation. epo.org |
Chemical Reactivity and Derivatization Strategies of Hoocch2o Peg8 Ch2cooh
Mechanisms of Carboxylic Acid Activation for Covalent Conjugation and Polymerization
The carboxylic acid groups of HOOCCH2O-PEG8-CH2COOH are relatively weak acids and require activation to facilitate efficient reactions with nucleophiles like amines and alcohols for the formation of amide and ester bonds, respectively. axispharm.com Several mechanisms are employed to enhance the electrophilicity of the carboxyl carbon, making it more susceptible to nucleophilic attack.
One of the most prevalent methods for activating carboxylic acids is through the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). thermofisher.com The mechanism involves the reaction of EDC with a carboxyl group to form a highly reactive O-acylisourea intermediate. thermofisher.comnih.gov This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the original carboxylic acid. thermofisher.com
A potential side reaction in carbodiimide (B86325) chemistry is the formation of an N-acylurea byproduct, which can occur if the O-acylisourea intermediate rearranges. rsc.org The addition of NHS minimizes this side reaction by rapidly converting the intermediate to the more stable NHS ester. rsc.org
Beyond the in-situ formation via EDC/NHS, pre-activated esters of this compound can be synthesized and isolated. These activated esters, such as NHS esters, are valuable reagents in bioconjugation as they can be stored and used for subsequent reactions with amine-containing molecules. thermofisher.comgoogle.com The formation of these esters typically involves reacting the dicarboxylic acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in a non-aqueous solvent. thermofisher.com
Symmetric anhydrides can also be formed from dicarboxylic acids. In some cases, particularly with polymeric acids where carboxyl groups are in close proximity, the reaction with EDC can lead to the formation of an intramolecular anhydride (B1165640). rsc.org For a linear PEG linker like this compound, intermolecular anhydride formation between two PEG molecules is more likely. These anhydrides are also reactive towards nucleophiles but can be more prone to hydrolysis than NHS esters.
The following table summarizes common activating agents and the resulting intermediates.
| Activating Agent(s) | Intermediate Formed | Key Characteristics |
| EDC | O-acylisourea | Highly reactive, unstable in water, prone to hydrolysis and N-acylurea formation. thermofisher.com |
| EDC / NHS | NHS Ester | More stable than O-acylisourea, amine-reactive, reduced side reactions. thermofisher.comrsc.org |
| DCC / NHS | NHS Ester | Used for synthesis of isolatable activated esters, typically in organic solvents. thermofisher.com |
| Dicyclohexylcarbodiimide (DCC) | O-acylisourea | Similar to EDC but not water-soluble, used in organic synthesis. thermofisher.com |
| Diglycolic Anhydride | Mixed Anhydride | Can be used for acylation reactions. nih.gov |
While carbodiimide-mediated coupling is widely used, other chemistries can leverage the carboxylic acid groups of this compound.
Acid Halides : The carboxylic acid can be converted to a more reactive acid chloride using reagents like thionyl chloride. This highly reactive intermediate can then readily react with amines or alcohols. However, the harsh conditions required for this conversion may not be suitable for sensitive biomolecules. google.com
Triazine Reagents : Reagents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) can activate carboxylic acids for amidation. rsc.org DMTMM is reported to be more stable against hydrolysis compared to EDC-based intermediates, potentially leading to higher yields in protic solvents. rsc.org
Boric Acid Catalysis : Boric acid has been shown to catalyze the direct amidation of carboxylic acids and amines. orgsyn.orgdiva-portal.org The addition of PEG as a co-catalyst can enhance the reaction rate, possibly through the formation of a PEG-boric ester complex. orgsyn.org This method avoids potentially toxic coupling agents and harsh conditions.
Photoredox Catalysis : Visible light-mediated photoredox catalysis has been demonstrated as a method for using carboxylic acids as a source for radical conjugate additions, representing a traceless activation strategy. acs.org
Formation of Activated Esters and Anhydrides
Amidation and Esterification Reactions with Model Compounds
The activated carboxyl groups of this compound readily undergo amidation and esterification with model compounds containing primary amines and alcohols, respectively. These reactions are fundamental to its application as a crosslinker or for surface modification. axispharm.compolysciences.com
The kinetics of amidation and esterification are highly dependent on the activation method and reaction conditions.
Thermodynamics : Esterification reactions are typically equilibrium-limited. ub.edu The standard enthalpy change (ΔH°) for the esterification of levulinic acid with 1-butene, for example, was found to be exothermic, with a value of approximately -32.9 kJ/mol. ub.edu The entropy change (ΔS°) was negative, as expected for a reaction that combines two molecules into one. ub.edu The formation of a stable amide bond is thermodynamically favorable. The direct thermal amidation of carboxylic acids and amines is possible at high temperatures (>100 °C), but coupling agents allow the reaction to proceed under milder conditions. chemistrysteps.com
The following table presents a conceptual overview of thermodynamic parameters for these reactions.
| Reaction Type | Enthalpy (ΔH) | Entropy (ΔS) | Gibbs Free Energy (ΔG) | Key Considerations |
| Esterification | Typically Exothermic (-) | Negative (-) | Spontaneity depends on T | Reversible reaction; water removal drives equilibrium forward. acs.orgub.edu |
| Amidation (with activation) | Exothermic (-) | Negative (-) | Spontaneous (-) | Formation of stable amide bond is a strong thermodynamic driving force. chemistrysteps.com |
The success of conjugation reactions with this compound is critically dependent on optimizing reaction conditions to maximize efficiency and selectivity.
pH : The pH of the reaction medium is one of the most critical parameters in EDC/NHS chemistry. rsc.org The activation of the carboxylic acid with EDC is most efficient in acidic conditions (pH 4.5–5.5), which promotes the formation of the O-acylisourea intermediate. thermofisher.comresearchgate.net However, the subsequent amidation reaction with a primary amine is most efficient at a pH between 7 and 8.5, where the amine is deprotonated and thus more nucleophilic. researchgate.netnih.gov A common strategy is a two-step, one-pot reaction where the carboxylic acid is activated at a lower pH, followed by an increase in pH before adding the amine-containing molecule. The stability of the NHS-ester is also pH-dependent, with increased hydrolysis at alkaline pH values. researchgate.net
Temperature : Lower temperatures (e.g., 4 °C to room temperature) are generally preferred for bioconjugation reactions to minimize hydrolysis of activated intermediates and preserve the stability of sensitive biomolecules like proteins. rsc.org However, for the synthesis of polymers, higher temperatures can be used to increase the reaction rate. acs.org
Solvent : Aqueous buffers (like MES buffer at pH 4.5-6.0) are common for bioconjugation with water-soluble linkers like this compound. thermofisher.com Organic solvents such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM) may be used for reactions involving less soluble molecules or for the synthesis of activated esters. nih.govnih.gov The choice of solvent can also influence the pKa of the reactants and thus the optimal pH for the reaction. nih.gov
Stoichiometry : The molar ratio of the coupling agents (EDC, NHS) to the carboxylic acid and the ratio of the PEG linker to the target molecule are crucial. A molar excess of EDC and NHS is often used to ensure efficient activation of the carboxyl groups. thermofisher.com
The table below summarizes the influence of key reaction conditions.
| Parameter | Effect on EDC/NHS Coupling | General Recommendation |
| pH | Affects carboxyl activation, amine nucleophilicity, and intermediate stability. researchgate.net | Activation step: pH 4.5-6.0. thermofisher.com Coupling step: pH 7.0-8.5. nih.gov |
| Temperature | Higher T increases reaction rates but also hydrolysis and potential degradation of biomolecules. rsc.orgacs.org | 4°C to Room Temperature for bioconjugation. |
| Solvent | Influences solubility of reactants and can alter pKa values. nih.gov | Aqueous buffers (e.g., MES, PBS) for biomolecules; organic solvents (e.g., DMF, DCM) for synthesis. |
| Reactant Ratio | Excess coupling agents drive the activation reaction to completion. thermofisher.com | Molar excess of EDC/NHS over carboxylic acid groups. |
Kinetic and Thermodynamic Aspects of Functional Group Coupling
Modulation of Terminal Group Reactivity by the Poly(ethylene glycol) Scaffold
The presence of the eight-unit poly(ethylene glycol) scaffold between the two terminal carboxymethyl groups in this compound plays a critical role in dictating their chemical behavior. This modulation is primarily attributed to a combination of electronic and steric effects, which influence the acidity and accessibility of the carboxyl groups.
Table 1: Comparison of pKa1 Values for Dicarboxylic Acids with Varying Chain Lengths
| Compound Name | Chemical Structure | pKa1 |
| Oxalic Acid | HOOC-COOH | 1.46 |
| Malonic Acid | HOOC-CH₂-COOH | 2.85 |
| Succinic Acid | HOOC-(CH₂)₂-COOH | 4.21 |
| Glutaric Acid | HOOC-(CH₂)₃-COOH | 4.34 |
| Adipic Acid | HOOC-(CH₂)₄-COOH | 4.43 |
| Acetic Acid (Monocarboxylic) | CH₃COOH | 4.76 |
This table illustrates the trend that as the number of separating methylene (B1212753) groups increases, the electronic influence of one carboxyl group on the other decreases, and the pKa1 value approaches that of a simple monocarboxylic acid. quora.com The flexible, electron-donating PEG8 chain would further modulate this effect.
Steric Hindrance and Conformational Effects: The flexible and hydrophilic PEG8 chain is highly mobile in solution and can adopt various conformations. nih.gov It creates a dynamic "hydrophilic shield" or "conformational cloud" around the molecule. mdpi.com This cloud can sterically hinder the approach of reactants to the terminal carboxyl groups, thereby modulating their reactivity. nih.govrsc.org The extent of this steric hindrance is a function of the PEG chain length and the solvent environment. rsc.org While longer PEG chains provide more potent steric hindrance, even the eight units in this linker can influence reaction kinetics, for instance, by restricting access for bulky activating agents or substrates. nih.govrsc.org
Orthogonal Functionalization Strategies for Multifunctional Constructs
The symmetrical, homobifunctional nature of this compound presents a unique challenge and opportunity: the creation of heterobifunctional or multifunctional constructs. This requires strategies to differentiate the two chemically identical carboxylic acid groups, a process known as orthogonal functionalization. Such strategies are essential for the stepwise synthesis of complex molecules like antibody-drug conjugates or targeted drug delivery systems. encapsula.comresearchgate.net
Protecting Group Strategy: A more controlled and efficient approach involves the use of protecting groups. This strategy allows for the selective "masking" of one carboxyl group, enabling the other to react selectively. After the first conjugation, the protecting group is removed, revealing the second carboxyl group for a subsequent, different reaction. google.combeilstein-journals.org This creates a truly heterobifunctional molecule from a homobifunctional starting material.
Common protecting groups for carboxylic acids include esters like methyl, ethyl, benzyl (B1604629) (Bn), and tert-butyl (t-Bu) esters. google.com The choice of protecting group is critical and depends on the stability required during the first reaction and the mildness of the conditions needed for its removal to avoid damaging the rest of the conjugate. For example, a tert-butyl ester is stable to many reaction conditions but can be removed with mild acid, while a benzyl ester is often removed by catalytic hydrogenation. google.combeilstein-journals.org The use of base-labile protecting groups has also been explored to create a more streamlined, one-pot deprotection and coupling process. beilstein-journals.orgbeilstein-journals.org
Table 2: Orthogonal Protection and Derivatization Strategy for HOOC-PEG8-COOH
| Step | Description | Reagents & Conditions | Resulting Intermediate/Product |
| 1. Mono-protection | One of the two carboxylic acid groups is selectively protected as an ester (e.g., a benzyl ester). | Benzyl alcohol (BnOH), DCC/DMAP or acid catalyst | HOOC-CH₂O-PEG8-CH₂COOBn |
| 2. First Conjugation | The remaining free carboxylic acid is activated and reacted with the first molecule (Molecule A), which typically contains a primary amine. | 1. EDC, NHS2. H₂N-Molecule A | (Molecule A)-NHCO-CH₂O-PEG8-CH₂COOBn |
| 3. Deprotection | The protecting group is removed to reveal the second carboxylic acid group. | Catalytic Hydrogenation (e.g., H₂, Pd/C) | (Molecule A)-NHCO-CH₂O-PEG8-CH₂COOH |
| 4. Second Conjugation | The newly exposed carboxylic acid is activated and reacted with a different molecule (Molecule B). | 1. EDC, NHS2. H₂N-Molecule B | (Molecule A)-NHCO-CH₂O-PEG8-CH₂CONH-(Molecule B) |
This table outlines a general synthetic pathway for creating a heterobifunctional conjugate from a homobifunctional starting material using a protecting group strategy. DCC (dicyclohexylcarbodiimide), DMAP (4-dimethylaminopyridine), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and NHS (N-hydroxysuccinimide) are common reagents in peptide and ester coupling reactions. broadpharm.comjenkemusa.combiochempeg.com
The development of such orthogonal strategies is crucial for leveraging symmetrical linkers like this compound in advanced applications, enabling the precise assembly of complex, multifunctional biomaterials and therapeutic agents. acs.orgscispace.com
Applications As a Molecular Building Block in Advanced Materials and Bioconjugates
Polymer Synthesis and Network Formation.sigmaaldrich.comsigmaaldrich.cn
The ability of HOOC-CH2O-PEG8-CH2COOH to form polymeric structures is a cornerstone of its utility. It can be incorporated into polymer chains or used to create crosslinked networks with tailored properties.
Hydrogels, which are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water, are a key application for this compound. researchgate.net The dicarboxylic acid groups of HOOC-CH2O-PEG8-CH2COOH can react with complementary functional groups, such as amines or hydroxyls on other polymer chains, to form stable crosslinks. This process is fundamental to creating hydrogels with specific mechanical and degradation characteristics. researchgate.net For instance, the reaction with amine-functionalized polymers in the presence of activating agents like N-hydroxysuccinimide (NHS) esters leads to the formation of robust hydrogel networks. d-nb.inforesearchgate.net
Table 1: Factors Influencing Hydrogel Properties
| Parameter | Effect on Hydrogel Properties |
|---|---|
| Concentration of HOOC-CH2O-PEG8-CH2COOH | Higher concentrations generally lead to increased crosslinking density, resulting in stiffer and less swollen hydrogels. researchgate.net |
| Molecular Weight of Polymer Backbone | The molecular weight of the polymer being crosslinked influences the mesh size and mechanical strength of the hydrogel network. |
| Reaction Conditions (pH, Temperature) | Can affect the rate and efficiency of the crosslinking reaction, thereby influencing the final hydrogel structure. |
| Presence of Activating Agents | Agents like EDC and NHS facilitate the reaction between the carboxylic acid and amine groups, leading to more efficient crosslinking. researchgate.net |
HOOC-CH2O-PEG8-CH2COOH can be copolymerized with other monomers to create linear or branched polymers with a range of properties. This approach allows for the development of materials with tunable characteristics, where the ratio of the PEG dicarboxylic acid to other monomers dictates the final properties of the copolymer. researchgate.netmdpi.com For example, copolymerization with hydrophobic monomers can yield amphiphilic polymers that self-assemble into complex structures in aqueous environments. semanticscholar.org
This strategy is particularly useful for creating materials with specific thermal or mechanical properties. The incorporation of the flexible PEG-8 unit can impart increased elasticity and water solubility to otherwise rigid polymer backbones. The ability to create block copolymers, where distinct blocks of different polymers are joined together, opens up possibilities for designing materials with controlled morphologies and functionalities. semanticscholar.org
Hydrogel Fabrication via Crosslinking Reactions
Surface Modification and Biointerface Engineering.sigmaaldrich.comlouisville.edu
The ability to modify the surfaces of materials is crucial for controlling their interaction with biological systems. HOOC-CH2O-PEG8-CH2COOH is an effective agent for this purpose, enabling the creation of biocompatible and fouling-resistant surfaces.
Biofouling, the undesirable adhesion of proteins, cells, and microorganisms to surfaces, is a significant challenge in many biomedical and industrial applications. susos.comengineering.org.cn PEG-based coatings are well-known for their ability to resist biofouling. sigmaaldrich.comresearchgate.net The carboxylic acid groups of HOOC-CH2O-PEG8-CH2COOH provide a means to covalently attach these PEG chains to a variety of substrates. sigmaaldrich.com This "grafting-to" approach creates a dense layer of PEG on the surface, which forms a hydration layer that sterically hinders the approach of fouling species. engineering.org.cn
This method has been successfully used to create non-fouling surfaces on materials like titanium oxide and gold. sigmaaldrich.com The resulting coatings have been shown to significantly reduce the adsorption of proteins and the attachment of cells, thereby enhancing the performance and longevity of medical implants, biosensors, and other devices. sigmaaldrich.comsusos.com
Beyond preventing non-specific interactions, the surface modification of materials with HOOC-CH2O-PEG8-CH2COOH can actively enhance their biocompatibility. sigmaaldrich.com The hydrophilic and bio-inert nature of PEG helps to minimize the foreign body response when a material is introduced into the body. By creating a PEGylated surface, the underlying substrate is effectively masked from the biological environment, reducing the likelihood of an inflammatory or immune reaction. sigmaaldrich.com This is particularly important for implantable devices, where long-term integration with surrounding tissues is desired.
Non-Fouling Coatings through Covalent Grafting
Nanoparticle and Microparticle Functionalization (Pre-clinical/In Vitro).sigmaaldrich.comresearchgate.netdokumen.pubescholarship.org
The functionalization of nanoparticles and microparticles with HOOC-CH2O-PEG8-CH2COOH is a key strategy in the development of advanced drug delivery systems and diagnostic tools. nih.govnih.gov The PEG component provides "stealth" properties, prolonging the circulation time of the particles in the bloodstream by reducing their uptake by the immune system. nih.gov The carboxylic acid groups serve as versatile handles for the attachment of targeting ligands, such as antibodies or peptides, which can direct the particles to specific cells or tissues. nih.govnih.gov
In preclinical and in vitro studies, nanoparticles functionalized with this PEG linker have demonstrated enhanced stability and targeted delivery capabilities. windows.netgaomingyuan.com For example, iron oxide nanoparticles coated with PEG dicarboxylic acids have been investigated as contrast agents for magnetic resonance imaging (MRI). gaomingyuan.com The ability to attach both imaging agents and therapeutic drugs to the same nanoparticle opens up possibilities for theranostics, a combined diagnostic and therapeutic approach.
Table 2: Research Findings on Functionalized Particles
| Particle Type | Functionalization | Research Finding | Application Area (Pre-clinical/In Vitro) |
|---|---|---|---|
| Iron Oxide Nanoparticles | Coated with HOOC-PEG-COOH | Improved colloidal stability and potential for targeted delivery. gaomingyuan.com | MRI contrast agents, drug delivery. gaomingyuan.com |
| Polymeric Microparticles | Crosslinked with PEG dicarboxylic acids | Tunable degradation rates and mechanical properties. google.com | Tissue engineering scaffolds, controlled release systems. google.comgoogle.com |
| Liposomes | Surface-modified with PEG-dicarboxylic acid derivatives | Enhanced circulation time and potential for targeted drug delivery. nih.gov | Cancer therapy, gene delivery. nih.govnih.gov |
Stabilization and Stealth Properties of Colloidal Systems
The incorporation of HOOC-CH2O-PEG8-CH2COOH onto the surface of colloidal systems, such as nanoparticles and liposomes, is a critical strategy for enhancing their stability and imparting "stealth" characteristics. The PEG8 chain forms a hydrophilic cloud around the particle, which provides several key benefits.
This PEG layer creates a steric barrier that physically prevents the aggregation of nanoparticles, ensuring good colloidal stability and preventing precipitation, particularly in high ionic strength biological fluids. For instance, fluorescent nanoparticles (FNPs) functionalized with a PEGylated shell demonstrate excellent water-dispersibility and maintain colloidal stability for months when stored at 4°C. diva-portal.org This steric hindrance also inhibits the opsonization process, where serum proteins (opsonins) adsorb onto the nanoparticle surface. Opsonization is a primary mechanism that leads to recognition and rapid clearance of nanoparticles by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. By reducing opsonin binding, the PEG8 linker helps to prolong the circulation half-life of the nanoparticles, a crucial feature for intravenously administered therapeutic and diagnostic agents.
The neutral and hydrophilic nature of the PEG chain minimizes non-specific interactions with cells and other biological components, further contributing to the "stealth" effect. This allows the nanocarrier to circulate for longer periods, increasing the probability of it reaching its intended target site.
Design of Targeted Delivery Systems (In Vitro Studies)
The terminal carboxylic acid groups of HOOC-CH2O-PEG8-CH2COOH serve as versatile chemical handles for the attachment of targeting ligands, transforming a standard nanocarrier into a targeted delivery system. This is typically achieved through carbodiimide (B86325) chemistry, where the carboxylic acids are activated to form an active ester, which then readily reacts with amine groups present on targeting moieties like antibodies, peptides, or small molecules.
This strategy allows for the precise engineering of nanoparticles designed to recognize and bind to specific cell surface receptors that are overexpressed on diseased cells, such as cancer cells. For example, by conjugating an antibody specific to a tumor-associated antigen onto a nanoparticle using the PEG8 linker, a system can be created that selectively accumulates at the tumor site.
In vitro studies have demonstrated the effectiveness of this approach. Nanoparticles decorated with targeting ligands via PEG linkers show enhanced cellular uptake by target cells compared to their non-targeted counterparts. For instance, triphenylphosphonium (TPP) and a mitochondria-penetrating peptide (MP) have been conjugated to nanoparticles to achieve specific targeting of mitochondria and lysosomes, respectively. diva-portal.org The PEG linker ensures that the targeting ligand is presented in an accessible manner, extending it away from the nanoparticle surface to facilitate efficient binding with its receptor.
Bioconjugation of Peptides, Proteins, and Nucleic Acids (In Vitro Studies)
HOOC-CH2O-PEG8-CH2COOH is extensively used as a homobifunctional crosslinker for the conjugation of biomacromolecules. The two terminal carboxylic acid groups can be coupled to primary amines (e.g., the N-terminus of a peptide or the side chain of a lysine (B10760008) residue) to form stable amide bonds. This allows for the creation of dimers, the attachment of molecules to surfaces, or the formation of more complex architectures.
The discrete length of the dPEG8 linker is advantageous as it provides a defined spatial separation between the conjugated molecules, which can be critical for maintaining their biological function. The hydrophilic PEG chain also helps to improve the solubility and reduce the aggregation of the resulting bioconjugate.
Strategies for Site-Specific vs. Random Conjugation
The use of a homobifunctional linker like HOOC-CH2O-PEG8-CH2COOH can lead to either random or site-specific conjugation, depending on the strategy employed.
Random Conjugation: When a protein with multiple accessible lysine residues is reacted with an excess of activated HOOC-CH2O-PEG8-CH2COOH, the linker can attach to various sites on the protein surface. This results in a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions. While straightforward, this approach can sometimes lead to a loss of biological activity if the linker attaches at or near the active site or a critical binding interface.
Site-Specific Conjugation: Achieving site-specific conjugation is often desirable to produce a homogeneous product with preserved biological activity. This can be accomplished through several methods:
N-Terminal Conjugation: Under controlled pH conditions (typically pH 7-8), the N-terminal alpha-amine group can be preferentially targeted over the epsilon-amine groups of lysine residues due to its lower pKa. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve a higher degree of conjugation at the N-terminus.
Engineered Cysteine or Unnatural Amino Acids: A more precise method involves genetically engineering the target protein to introduce a unique reactive handle, such as a single cysteine residue or an unnatural amino acid with an orthogonal reactive group. While HOOC-CH2O-PEG8-CH2COOH itself does not react with thiols, it can be part of a larger synthetic scheme where it is coupled to a molecule that does, or it can be used in conjunction with other linkers in a multi-step process to connect to these unique sites.
Enzymatic Ligation: Enzymes like sortase or transglutaminase can be used to ligate the PEG linker to a specific recognition sequence on the protein, offering a high degree of specificity.
A patent for an antibody-drug conjugate describes a method where Fmoc-N-amido-dPEG8-acid is used to introduce the linker onto a resin during solid-phase peptide synthesis, demonstrating a controlled, step-wise approach to building a complex conjugate. google.com
Impact on Biomacromolecule Conformation and Activity (In Vitro)
The process of conjugation, or PEGylation, can influence the structure and function of a biomacromolecule. The attachment of the flexible, hydrophilic PEG8 chain can have several effects:
Conformation: The PEG chain can shield the protein surface, potentially stabilizing it against denaturation or proteolysis. However, if conjugation occurs at a functionally important site, it could also disrupt the native conformation and lead to a loss of activity. The defined length of the dPEG8 linker helps to make these effects more predictable compared to traditional, polydisperse PEG polymers.
Activity: The impact on activity is highly dependent on the conjugation site. In vitro assays are essential to confirm that the biological activity of the peptide, protein, or nucleic acid is retained or appropriately modulated after conjugation. For example, in the development of antibody-drug conjugates (ADCs), the linker should not interfere with the antigen-binding affinity of the antibody. Enzyme-linked immunosorbent assays (ELISAs) are commonly used to verify that the conjugated antibody can still bind effectively to its target antigen. google.com Similarly, when creating nucleic acid conjugates, the ability of the nucleic acid to hybridize with its complementary strand must be assessed. The triazole ring, which can be formed using click chemistry in conjunction with PEG linkers, is noted to be more stable against nuclease enzymes than the natural phosphodiester linkage in nucleic acids. semanticscholar.org
The table below summarizes findings from in vitro studies on the impact of conjugation.
| Biomolecule Type | Conjugation Strategy | In Vitro Finding | Reference |
| Antibody (Trastuzumab) | Site-specific via engineered amino acid | The resulting antibody-drug conjugate retained its ability to bind to the Her2 protein as confirmed by ELISA. | google.com |
| Peptides | Solid-phase synthesis | Fmoc-N-amido-dPEG8-acid was successfully incorporated to create peptide-based inhibitors. | iu.edu |
| Nucleic Acid Analogs | Dimerization via linker | Triazole-linked dimers showed increased resistance to nuclease enzymes compared to natural phosphodiester bonds. | semanticscholar.org |
Role in PROTACs and Other Emerging Linker Technologies
The unique properties of HOOC-CH2O-PEG8-CH2COOH make it a valuable component in the design of sophisticated therapeutic modalities like Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that consists of two active moieties—one that binds to a target protein (the protein of interest, POI) and another that binds to an E3 ubiquitin ligase—connected by a chemical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.
The linker is a critical component of a PROTAC, as its length, flexibility, and chemical nature significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient degradation. The dPEG8 linker, with its defined length and hydrophilicity, is an attractive choice for PROTAC design.
Length and Flexibility: The 8-unit PEG chain provides a specific spatial separation between the two binding moieties, which can be optimized to achieve a productive ternary complex geometry.
Reduced Non-specific Binding: The PEG linker can help to minimize non-specific interactions of the PROTAC with other proteins and biological surfaces.
While HOOC-CH2O-PEG8-CH2COOH is a homobifunctional linker, its carboxyl groups can be orthogonally protected and deprotected during synthesis to allow for the sequential attachment of the POI-binding ligand and the E3 ligase-binding ligand, making it a key building block in the construction of the final heterobifunctional PROTAC molecule. Its use is part of a broader strategy in linkerology, where discrete PEG units are employed to fine-tune the properties of advanced therapeutics, including antibody-drug conjugates (ADCs) and other targeted therapies.
Mechanistic Investigations of Hoocch2o Peg8 Ch2cooh Interactions
Interactions with Biological Milieus (In Vitro Models)
The interactions of HOOCCH2O-PEG8-CH2COOH with biological systems are largely dictated by the properties of its polyethylene (B3416737) glycol chain and its terminal carboxylic acid functionalities. In vitro models provide a controlled environment to dissect these interactions at the molecular and cellular levels.
Protein Adsorption Studies on Modified Surfaces
The modification of surfaces with polyethylene glycol, a process known as PEGylation, is a widely adopted strategy to reduce non-specific protein adsorption, a phenomenon that often precedes biofouling and adverse biological responses. The efficacy of this protein repellency is dependent on several factors, including the grafting density and the chain length of the PEG molecules.
Surfaces functionalized with carboxylic acid (COOH) groups have been shown to influence macrophage responses by altering the adsorbed protein layer. nih.gov Studies have indicated that COOH-functionalized surfaces can promote anti-inflammatory responses from macrophages and enhance the adsorption of proteins involved in positive biological pathways like integrin signaling and angiogenesis. nih.govnih.gov
When surfaces are modified with PEG, the density of the PEG chains plays a crucial role. High-density PEG layers are most effective at preventing protein adsorption. researchgate.netnih.gov Research on copolymers like poly(L-lysine)-g-poly(ethylene glycol) (PLL-g-PEG) has demonstrated that protein adsorption is lowest on surfaces with the highest PEG chain surface density and increases as the PEG layer density decreases. researchgate.netnih.gov For instance, a study using PLL-g-PEG with varying graft ratios on niobium pentoxide surfaces showed a clear correlation between higher PEG density and reduced adsorption of proteins like myoglobin, albumin, and fibrinogen. researchgate.netnih.gov
The size of the protein also influences its interaction with PEGylated surfaces. Smaller proteins, such as myoglobin, have been observed to adsorb in higher numbers on PEGylated surfaces compared to larger proteins like fibrinogen. researchgate.netnih.gov This is potentially due to the ability of smaller proteins to penetrate the PEG layer and adsorb between the polymer chains. nih.gov
The conformation of the adsorbed protein is also affected by the PEG surface density. A decrease in PEG surface density has been linked to an increase in protein denaturation, as indicated by the detection of more non-polar amino acids from the protein overlayer. nih.gov
Interactive Table: Protein Adsorption on PEGylated Surfaces
| Protein | Molecular Weight (kDa) | Adsorption Trend with Increasing PEG Density | Factors Influencing Adsorption |
|---|---|---|---|
| Myoglobin | 16 | Decreases | Protein size, PEG density |
| Albumin | 67 | Decreases | PEG density, Protein structure |
Cellular Uptake Mechanisms of Conjugates (In Vitro)
The conjugation of therapeutic or imaging agents with molecules like this compound can significantly influence their interaction with cells, including their mechanism of uptake. The PEG chain length is a critical determinant in this process.
Studies on dendron micelles with varying PEG chain lengths have shown that shorter PEG chains (e.g., 600 g/mol ) result in charge-dependent cellular interactions. acs.org For example, positively charged micelles with short PEG chains exhibited significant non-specific cellular interactions, whereas those with longer PEG chains (2000 g/mol ) did not, even with a positive surface charge. acs.org Negatively charged (e.g., with -COOH end groups) and neutral micelles with short PEG chains showed no significant cellular interactions. acs.org This suggests that for short PEG linkers like PEG8, the terminal functional group's charge can play a more pronounced role in dictating cell interactions.
The mechanism of cellular uptake for nanoparticles is often through endocytosis. nih.gov For PEGylated nanoparticles, the uptake can be influenced by the PEG linker. For instance, the cellular uptake of folate-conjugated liposomes in folate receptor-overexpressing KB cells was significantly enhanced compared to non-targeted liposomes. dovepress.com While in vitro studies did not show a significant difference in uptake based on PEG-linker length, in vivo results indicated that longer linkers led to greater tumor accumulation. dovepress.com The uptake of nanoparticles can occur via various endocytic pathways, including clathrin-mediated endocytosis, caveolae-dependent uptake, and macropinocytosis. nih.govresearchgate.net For example, gold nanoparticles coated with dicarboxylic PEG and targeted to the hERG1 channel on pancreatic cancer cells were internalized via clathrin-/caveolae-independent endocytosis and trafficked to lysosomes. nih.gov
Conformational Dynamics and Solution Behavior of PEG-Dicarboxylic Acids
The behavior of this compound in solution is governed by the conformational freedom of its PEG chain and the ionization state of its terminal carboxylic acid groups. These factors are, in turn, influenced by the surrounding environment.
Influence of Environmental Factors (e.g., pH, Ionic Strength) on Chain Conformation
The conformation of polymers with ionizable groups, such as PEG-dicarboxylic acids, is sensitive to changes in pH and ionic strength. The carboxylic acid termini of this compound have a pKa value that determines their protonation state. At a pH below the pKa, the carboxyl groups are protonated (-COOH) and neutral, while at a pH above the pKa, they are deprotonated (-COO⁻) and negatively charged.
This change in charge state significantly affects the polymer's conformation. For polyelectrolyte brushes, which are polymers tethered to a surface, a decrease in pH below the pKa of the acidic groups leads to their protonation, reducing electrostatic repulsion between polymer chains and causing the brush to collapse. acs.org Conversely, an increase in pH above the pKa leads to deprotonation, increased electrostatic repulsion, and swelling of the brush. acs.org Similarly, for PEG-dicarboxylic acids in solution, at low pH, the neutral molecule may adopt a more compact, random coil conformation. At higher pH, the repulsion between the negatively charged termini could lead to a more extended conformation.
Ionic strength also plays a crucial role. An increase in the concentration of ions in the solution can screen the electrostatic repulsion between the charged carboxylate groups at high pH. mdpi.com This "salting-out" effect can cause the extended polymer chains to become more flexible and adopt a more collapsed or distorted conformation. mdpi.com Studies on comb polymers with a polyelectrolyte backbone and neutral PEG side chains have shown that these molecules exhibit less conformational change under high ionic strength conditions compared to pure polyelectrolytes, as the PEG chains can shield the charged backbone. harvard.edu
Interactive Table: Environmental Effects on PEG-Dicarboxylic Acid Conformation
| Environmental Factor | Condition | Effect on Carboxylic Groups | Resulting Conformation |
|---|---|---|---|
| pH | Low (below pKa) | Protonated (neutral) | More compact, random coil |
| pH | High (above pKa) | Deprotonated (negative) | More extended due to electrostatic repulsion |
Aggregation Phenomena in Solutions
The aggregation of molecules in solution is a complex phenomenon that can be influenced by factors such as concentration, solvent properties, and intermolecular forces. For amphiphilic molecules like PEG-dicarboxylic acids, aggregation can lead to the formation of micelles or other self-assembled structures.
Studies on alternating amphiphilic copolymers of hydrophobic dicarboxylic acids and hydrophilic PEG units have shown that for shorter PEG units, the copolymers can form micellar structures. uc.edu These micelles consist of cores of hydrophobic dicarboxylic acid units embedded in a PEG-rich matrix, surrounded by a corona of PEG chains. uc.edu Further decreasing the PEG unit length can lead to the formation of gels composed of interconnected micelles. uc.edu
The aggregation of dicarboxylic acids can also be induced by other molecules. For example, a triazine-based fluorinated AIEgen (aggregation-induced emission gen) has been shown to selectively recognize and induce the aggregation of dicarboxylic acids with closely positioned carboxyl groups, leading to a fluorescence turn-on. rsc.org While this compound has a flexible PEG spacer, the principles of hydrophobic and hydrophilic interactions driving aggregation are still relevant. The likelihood of self-aggregation would depend on the concentration and the balance between the hydrophilicity of the PEG chain and the potential for intermolecular interactions between the dicarboxylic acid ends.
Role of Poly(ethylene glycol) Chain Length in Modulating Interactions
The length of the PEG chain is a critical parameter that modulates the biological interactions of PEGylated molecules and nanoparticles. acs.orgnih.govrsc.orgnih.gov This is due to its influence on particle size, PEG conformation (mushroom vs. brush), and the thickness and surface coverage of the PEG corona. acs.org
Shorter PEG chains, such as the eight ethylene (B1197577) glycol units in this compound, can lead to different interaction profiles compared to longer chains. As mentioned earlier, nanoparticles with shorter PEG chains (e.g., 600 g/mol ) exhibit charge-dependent cellular interactions, where the terminal group's charge has a significant impact. acs.org In contrast, longer PEG chains (e.g., 2000 g/mol ) can effectively shield the surface charge, leading to minimal cellular interaction regardless of the terminal group. acs.org
The length of the PEG linker can also affect the binding of targeting ligands to their receptors. While longer PEG chains are often used to create a "stealth" effect, they can also hinder the interaction between a targeting moiety and its receptor if the chain is too long. dovepress.comnih.gov Studies have shown that there is an optimal PEG chain length for antibody-receptor interactions. nih.gov For instance, nanoparticles coated with PEG-3000 were found to have the optimal chain length for antibody-mediated delivery to dendritic cells, inducing better antigen-specific T-cell responses compared to shorter or longer PEG chains. nih.gov However, some studies suggest that a shorter linker may provide a more favorable receptor-ligand interaction by limiting the conformational freedom of the ligand. dovepress.com
In terms of protein adsorption, both PEG chain length and grafting density are important. While some studies suggest that longer PEG chains are more effective at resisting protein adsorption at lower grafting densities, other research indicates that short PEG chains can be as effective as long chains if the grafting density is sufficiently high. rsc.orgregulations.gov
Advanced Analytical Characterization of Hoocch2o Peg8 Ch2cooh and Its Conjugates
Spectroscopic Methods for Probing Functionalization and Reactivity
Spectroscopic techniques are indispensable for the detailed characterization of HOOCCH2O-PEG8-CH2COOH and its derivatives. These methods provide insights into the molecular structure, the presence and reactivity of functional groups, and the successful formation of conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including this compound and its derivatives. libretexts.orgnih.gov By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within the molecule. libretexts.orgnih.gov
In the ¹H NMR spectrum of this compound, the protons of the ethylene (B1197577) glycol backbone typically appear as a complex multiplet in the region of 3.5-3.8 ppm. The protons of the methylene (B1212753) groups adjacent to the carboxylic acid moieties (—CH₂COOH) are expected to resonate at a slightly downfield-shifted position, generally around 4.0-4.2 ppm, due to the electron-withdrawing effect of the carboxyl group. The acidic protons of the carboxyl groups themselves are often broad and may exchange with residual water in the solvent, making their observation variable.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org The carbons of the PEG backbone would show a characteristic signal around 70 ppm. The carbons of the methylene groups adjacent to the carboxyl functions and the carboxyl carbons themselves would appear at distinct chemical shifts, further confirming the structure.
When this compound is conjugated to another molecule, such as a peptide or a small molecule drug, NMR spectroscopy can confirm the successful formation of an amide or ester linkage. This is evidenced by the appearance of new signals and shifts in the resonances of the protons and carbons near the site of conjugation. For example, the formation of an amide bond would lead to a downfield shift of the adjacent methylene protons and the appearance of a characteristic amide proton signal in the ¹H NMR spectrum.
Table 1: Representative ¹H NMR Chemical Shifts for this compound
| Functional Group | Chemical Shift (ppm) |
|---|---|
| PEG Backbone (-O-CH₂-CH₂-O-) | ~3.6 |
| Methylene adjacent to COOH (-CH₂-COOH) | ~4.1 |
Infrared (IR) and Raman Spectroscopy for Functional Group Tracking
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule. horiba.comyoutube.com Both methods probe the vibrational modes of molecules, but they are based on different physical principles and often provide complementary information. horiba.com
In the IR spectrum of this compound, the most prominent and diagnostic absorption bands would be those corresponding to the carboxylic acid and ether functional groups. A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp band around 1700-1730 cm⁻¹. The C-O stretching vibrations of the PEG backbone give rise to a strong, broad absorption in the 1050-1150 cm⁻¹ region.
Raman spectroscopy offers a complementary fingerprint of the molecule. horiba.com While the O-H stretch is often weak in Raman, the C=O stretch of the carboxylic acid is typically observed. The C-C and C-O stretching modes of the PEG backbone will also be present.
Upon conjugation, for instance, through the formation of an amide bond, IR and Raman spectroscopy can track the disappearance of the carboxylic acid bands and the appearance of new bands characteristic of the amide linkage. The amide I band (primarily C=O stretch) typically appears around 1650 cm⁻¹, and the amide II band (N-H bend and C-N stretch) is found around 1550 cm⁻¹ in the IR spectrum. The disappearance of the broad O-H stretch of the carboxylic acid and the appearance of N-H stretching vibrations (if applicable) further confirm the reaction.
Table 2: Key IR Absorption Frequencies for this compound and its Amide Conjugate
| Functional Group | This compound (cm⁻¹) | Amide Conjugate (cm⁻¹) |
|---|---|---|
| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Absent |
| C=O Stretch (Carboxylic Acid) | 1700-1730 | Absent |
| C-O Stretch (Ether) | 1050-1150 | 1050-1150 |
| Amide I (C=O Stretch) | - | ~1650 |
UV-Vis Spectroscopy for Conjugate Characterization
UV-Vis spectroscopy is a valuable tool for characterizing the conjugates of this compound, particularly when the attached molecule possesses a chromophore (a part of a molecule that absorbs light). The PEG linker itself does not have significant UV-Vis absorbance. However, if it is conjugated to a protein, a fluorescent dye, or a drug that absorbs in the UV-Vis range, the resulting spectrum can be used to confirm and quantify the conjugation.
For example, if this compound is conjugated to a protein, the characteristic protein absorbance at around 280 nm (due to tryptophan and tyrosine residues) can be monitored. The concentration of the protein in the conjugate can be determined using the Beer-Lambert law. If the attached molecule has a unique absorbance at a different wavelength, the ratio of the absorbances can be used to estimate the degree of conjugation.
Chromatographic and Electrophoretic Techniques for Product Purity and Size
Chromatographic and electrophoretic methods are essential for assessing the purity, size, and charge heterogeneity of this compound and its conjugates. These techniques separate molecules based on their physical and chemical properties, allowing for the identification and quantification of the desired product and any impurities.
Size Exclusion Chromatography (SEC) for Polymer Characterization
Size Exclusion Chromatography (SEC), also known as gel permeation chromatography (GPC) or gel filtration chromatography (GFC), is a powerful technique for characterizing the molecular weight and molecular weight distribution of polymers. nih.govazom.comchromatographyonline.comshimadzu.cz In SEC, molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous material. shimadzu.czpaint.org Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer path and elute later. shimadzu.czpaint.org
For this compound, SEC can be used to confirm its molecular weight and assess its polydispersity. A narrow, symmetrical peak indicates a monodisperse or narrowly distributed sample, which is desirable for a well-defined linker. The presence of multiple peaks or a broad peak could indicate the presence of impurities or a mixture of PEG chains of different lengths.
When this compound is conjugated to a larger molecule like a protein, SEC is instrumental in separating the conjugate from the unreacted protein and linker. The conjugate will have a larger hydrodynamic volume and will therefore elute earlier than the unconjugated protein. By comparing the chromatograms of the reaction mixture with those of the starting materials, the efficiency of the conjugation reaction can be assessed.
Table 3: Expected Elution Order in SEC
| Component | Relative Molecular Size | Elution Order |
|---|---|---|
| Protein-PEG Conjugate | Largest | First |
| Unconjugated Protein | Intermediate | Second |
Capillary Electrophoresis (CE) for Charge and Purity Assessment
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates molecules based on their charge-to-size ratio in an electric field. bioanalysis-zone.comsciex.com It is particularly useful for assessing the purity and charge heterogeneity of biomolecules and their conjugates. nih.govdiva-portal.org
Capillary Zone Electrophoresis (CZE) is a mode of CE where the separation occurs in a buffer-filled capillary. For this compound, which is a dicarboxylic acid, CZE can be used to assess its purity. At a pH above its pKa, the molecule will be negatively charged and will migrate towards the anode. The presence of impurities with different charge states would result in separate peaks.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 2,2'-(PEG-8)bis(acetic acid) |
| Polyethylene (B3416737) glycol |
| Tryptophan |
Mass Spectrometry for Molecular Weight and Conjugate Confirmation
Mass spectrometry is an indispensable tool for the characterization of polyethylene glycol (PEG) derivatives like this compound and their conjugates. It provides crucial information on molecular weight distribution, the success of conjugation, and the stoichiometry of the resulting products.
MALDI-TOF MS for Polymer Mass Distribution
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful technique for determining the molecular weight and structural properties of polymers like PEG. bath.ac.uk It allows for the measurement of the absolute molecular weight of individual polymer chains within a sample, revealing the distribution of chain lengths. bath.ac.uk
In the analysis of PEG derivatives, MALDI-TOF MS spectra typically show a series of peaks separated by 44 Da, which corresponds to the mass of the PEG monomer unit (C2H4O). bath.ac.uk This characteristic pattern confirms the sample's identity as a PEG-containing compound. For a dicarboxylic acid-terminated PEG like this compound, the analysis can confirm the presence of the terminal carboxyl groups. In positive ion mode, PEG and its derivatives often ionize as sodium adducts ([M+Na]+). researchgate.net In negative ion mode, the deprotonated molecule ([M-H]-) or adducts with alkali metals may be observed. researchgate.net
The sample preparation for MALDI-TOF MS is critical for optimal ionization and detection. bath.ac.uk A common method involves mixing the PEG sample with a matrix solution, such as α-cyano-4-hydroxycinnamic acid (CHCA), and a cationizing agent, like sodium trifluoroacetate (B77799) (NaTFA), before spotting it onto a target plate. bath.ac.uk
A hypothetical MALDI-TOF MS analysis of this compound would be expected to show a distribution of peaks centered around the average molecular weight of the polymer. The spacing between the peaks would be approximately 44.03 Da, corresponding to the ethylene glycol monomer unit. The table below illustrates a theoretical peak list for a sample with a central n=8 oligomer.
Table 1: Theoretical MALDI-TOF MS Peak List for this compound ([M+Na]+)
| Number of Monomers (n) | Chemical Formula | Exact Mass (Da) | [M+Na]+ (m/z) |
| 7 | C28H54O17 | 662.3412 | 685.3306 |
| 8 | C30H58O18 | 706.3673 | 729.3567 |
| 9 | C32H62O19 | 750.3934 | 773.3828 |
ESI-HRMS for Accurate Mass and Conjugate Stoichiometry
Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS) is another vital technique, particularly for confirming the successful conjugation of this compound to other molecules and determining the stoichiometry of the resulting conjugate. ESI is a soft ionization technique that can produce multiply charged ions, making it suitable for analyzing large molecules. When coupled with a high-resolution mass analyzer, it provides highly accurate mass measurements, which are essential for confirming elemental compositions.
The use of liquid chromatography (LC) coupled with ESI-HRMS allows for the separation of complex mixtures before mass analysis, reducing ion suppression and improving the signal-to-noise ratio. nih.gov This is particularly useful when analyzing reaction mixtures to identify the desired conjugate and any unreacted starting materials or byproducts.
For example, if this compound is conjugated to a peptide, ESI-HRMS can be used to confirm the mass of the resulting PEG-peptide conjugate. The high mass accuracy allows for the confident identification of the conjugate by comparing the measured mass to the theoretical mass. Furthermore, the presence of different charge states can help in determining the molecular weight of the conjugate.
The stoichiometry of conjugation, meaning the number of PEG chains attached to the target molecule, can also be determined. For instance, if a protein is conjugated with this compound, ESI-HRMS can distinguish between species with one, two, or more PEG chains attached, based on the mass difference between the modified and unmodified protein.
Rheological and Mechanical Analyses of Polymeric Solutions and Gels
The rheological and mechanical properties of solutions and gels formed from polymers like this compound are critical for many of their applications, especially in the biomedical field where they are used to form hydrogels. nih.gov
The behavior of these materials is often non-Newtonian, meaning their viscosity changes with the applied shear rate. nih.gov Gels, in particular, can exhibit complex viscoelastic properties, behaving as solids at low stress and flowing like liquids at higher stress. mdpi.com
The mechanical properties of hydrogels, such as their compressive and tensile moduli, are highly dependent on factors like the molecular weight of the PEG precursor and the polymer concentration. nih.govplos.org Generally, increasing the polymer concentration and decreasing the molecular weight of the PEG precursor leads to hydrogels with higher compressive and tensile strength. nih.gov
Studies on PEG-based hydrogels have shown that their mechanical properties can be tuned to mimic those of biological tissues like articular cartilage. nih.gov For instance, as the concentration of a PEG precursor increases, the equilibrium confined compressive modulus and tensile modulus of the resulting hydrogel also increase. nih.gov
Table 2: Influence of PEG Concentration on Hydrogel Mechanical Properties
| PEG Concentration (% w/w) | Equilibrium Compressive Modulus (MPa) | Equilibrium Tensile Modulus (MPa) |
| 10 | 0.04 | 0.04 |
| 20 | 0.25 | 0.28 |
| 30 | 0.89 | 0.89 |
| 40 | 2.46 | 3.50 |
Data adapted from studies on PEG-diacrylate hydrogels and are illustrative of general trends.
The rheological properties of PEG solutions and gels can also be influenced by temperature and the presence of other ions. omicsonline.org For some PEG gels, an increase in temperature can lead to a significant reduction in viscosity. omicsonline.org Additionally, the presence of cross-linking metal ions can exponentially increase the viscosity of the gel. omicsonline.org
Surface-Sensitive Techniques for Characterizing Modified Materials
When this compound is used to modify the surface of a material, specialized techniques are required to characterize the changes in surface chemistry and topography.
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. It is highly effective in confirming the successful grafting of PEG chains onto a substrate.
By analyzing the XPS spectra of a material before and after modification with this compound, the appearance of new peaks or changes in the intensity of existing peaks can confirm the presence of the PEG linker. For instance, an increase in the C-O component of the C 1s spectrum and the appearance of a prominent O 1s peak would be indicative of the presence of the ethylene glycol units. The carboxyl groups at the termini of the PEG chain can also be identified by their characteristic binding energies in the C 1s and O 1s spectra.
Studies have shown that modifying surfaces with PEG derivatives significantly increases the surface hydrophilicity. researchgate.net This change can be correlated with the XPS data, which would show an increased oxygen content on the surface.
Atomic Force Microscopy (AFM) for Surface Topography and Mechanical Properties
Atomic Force Microscopy (AFM) is a powerful tool for characterizing the surface of materials at the nanoscale. It can provide high-resolution images of the surface topography, allowing for the visualization of the changes that occur upon modification with this compound.
AFM can be used to assess the roughness of the surface before and after PEGylation. A successful and uniform coating would likely result in a smoother surface. Furthermore, AFM can be operated in different modes to probe the mechanical properties of the surface, such as adhesion and elasticity. By measuring the force between the AFM tip and the surface, it is possible to map the local mechanical properties of the modified material. This can reveal the formation of a soft, hydrated PEG layer on the surface.
The adhesive properties of hydrogels and modified surfaces can be quantified using AFM. For example, studies have shown that modifying a hydrogel with PEG can significantly increase its adhesive strength on surfaces like glass. mdpi.com
Dynamic Light Scattering (DLS) for Particle Size and Distribution
Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive analytical technique extensively used for determining the size distribution profile of small particles and macromolecules in suspension. bettersizeinstruments.com This method is particularly valuable in the characterization of nanoparticles and their conjugates, such as those functionalized with this compound, providing critical information on their hydrodynamic size and dispersity.
The fundamental principle of DLS involves illuminating a sample with a laser beam and analyzing the time-dependent fluctuations in the intensity of the scattered light. bettersizeinstruments.com These fluctuations arise from the Brownian motion of the particles in the liquid medium. Smaller particles diffuse more rapidly, leading to fast fluctuations in scattered light intensity, whereas larger particles move more slowly, causing slower fluctuations. nih.gov A digital correlator measures the degree of similarity between the scattered light intensity at different time points, generating an autocorrelation function. Mathematical analysis of this function, typically using the Stokes-Einstein equation, yields the translational diffusion coefficient, from which the hydrodynamic diameter (Dh) of the particles is calculated. bettersizeinstruments.com
The hydrodynamic diameter represents the size of a hypothetical hard sphere that diffuses at the same rate as the particle being measured. For PEGylated nanoparticles, this diameter includes the nanoparticle core, the PEG linker shell (e.g., this compound), and the associated solvent layer, providing a realistic measure of the particle's effective size in a fluid environment. mdpi.com
A key output of DLS analysis is the Z-average diameter, which is an intensity-weighted mean hydrodynamic size. bettersizeinstruments.com Another crucial parameter is the Polydispersity Index (PDI), a dimensionless measure of the broadness of the size distribution. A PDI value below 0.1 generally indicates a monodisperse sample with a narrow size distribution, while values above 0.3 suggest a polydisperse sample with a broader range of particle sizes. bettersizeinstruments.com
Conjugation of nanoparticles with a linker such as this compound is expected to result in a discernible increase in the hydrodynamic diameter as measured by DLS. This increase corresponds to the thickness of the hydrophilic PEG layer on the nanoparticle surface. For instance, studies on gold nanoparticles (AuNPs) and polystyrene (PS) nanoparticles have consistently shown an increase in hydrodynamic size upon functionalization with carboxyl-terminated PEG linkers. nih.govnih.gov
The stability of these conjugated nanoparticles in various media can also be assessed over time using DLS. A stable formulation will maintain a consistent hydrodynamic diameter and PDI, whereas aggregation or degradation will be indicated by a significant increase in these values. nih.gov
Detailed Research Findings:
Research on nanoparticles functionalized with carboxyl-terminated PEG linkers provides a strong proxy for understanding the DLS characterization of this compound conjugates. Studies have demonstrated the utility of DLS in confirming successful surface modification and evaluating the colloidal stability of the resulting nanoparticles.
For example, in a study involving polystyrene (PS) nanoparticles of varying core sizes, conjugation with a 5 kDa carboxyl-terminated PEG (PS-PEG) resulted in a consistent increase in the mean hydrodynamic diameter compared to the uncoated carboxylated nanoparticles (PS-COOH). The polydispersity of the PEGylated particles remained low, indicating that the conjugation process did not induce significant aggregation. nih.gov
Table 1: Hydrodynamic Diameter and Polydispersity Index (PDI) of Polystyrene Nanoparticles Before and After PEGylation
| Particle Core Size (nm) | Surface Coating | Mean Hydrodynamic Diameter ± SEM (nm) | PDI ± SEM |
|---|---|---|---|
| 60 | COOH | 49.0 ± 2.4 | 0.14 ± 0.0 |
| 60 | PEG | 54.3 ± 2.3 | 0.20 ± 0.0 |
| 100 | COOH | 110.3 ± 1.6 | 0.04 ± 0.0 |
| 100 | PEG | 127.2 ± 1.0 | 0.02 ± 0.0 |
| 200 | COOH | 216.1 ± 2.4 | 0.01 ± 0.0 |
| 200 | PEG | 237.0 ± 1.5 | 0.02 ± 0.0 |
Data adapted from a study on the physicochemical characterization of PS nanoparticles. nih.gov
Similarly, the functionalization of gold nanoparticles (AuNPs) with carboxyl-terminated PEG has been shown to increase their hydrodynamic size. In one such study, AuNPs with a core size of approximately 11.5 nm exhibited a Z-average diameter of 25.7 nm, which increased to 35.4 nm after being coated with carboxylated polyethylene glycol. mdpi.com This increase in size is a direct confirmation of the presence of the PEG layer on the nanoparticle surface.
Table 2: DLS and Zeta Potential Data for Functionalized Gold Nanoparticles (AuNPs)
| Nanoparticle Formulation | Z-average Diameter (Dz) (nm) | Zeta Potential (mV) |
|---|---|---|
| Au-PEI@NIST | 25.7 ± 0.4 | +15.6 ± 0.9 |
| Au-PEG-COOH@NIST | 35.4 ± 0.3 | -18.8 ± 4.0 |
Data from a comparative study of functionalized gold nanoparticles. mdpi.com
The successful conjugation and resulting "stealth" properties conferred by the PEG layer, such as that from this compound, are critical for many biomedical applications. DLS provides a rapid and reliable method to verify these crucial physical parameters. The size and dispersity data obtained are essential for quality control during the formulation process and for predicting the in vivo behavior of the nanoconjugates.
Computational and Theoretical Studies of Hoocch2o Peg8 Ch2cooh
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are powerful tools for exploring the conformational landscape and interaction patterns of flexible molecules such as polyethylene (B3416737) glycol (PEG) derivatives. For HOOCCH2O-PEG8-CH2COOH, MD simulations can elucidate how the molecule folds and interacts with its environment, which is crucial for its function in various applications.
MD studies can reveal the distribution of end-to-end distances of the PEG chain, providing a measure of its flexibility and average conformation in different solvents. These simulations also allow for the analysis of intermolecular interactions, such as hydrogen bonding between the terminal carboxylic acid groups and with solvent molecules. This information is critical for understanding the solubility and aggregation behavior of the molecule. In the context of drug delivery systems or hydrogel formation, understanding these interactions at a molecular level is key to predicting the material's bulk properties.
For instance, simulations can model the behavior of this compound at interfaces, such as between a drug nanoparticle and an aqueous medium, providing insights into its role as a stabilizer or linker. The conformational ensembles generated from MD simulations can be used to calculate various structural and dynamic properties, offering a detailed picture of the molecule's behavior that is often difficult to obtain through experimental means alone.
Quantum Chemical Calculations for Reactivity Prediction
Quantum chemical calculations offer a detailed understanding of the electronic structure of this compound, which governs its chemical reactivity. These methods can be used to predict various properties, including the acidity of the terminal carboxylic groups and the energetics of reaction pathways.
The acidity of the terminal carboxylic acid groups, quantified by their pKa values, is a critical parameter that influences the molecule's charge state, solubility, and interaction with other molecules under different pH conditions. Quantum chemical calculations can predict pKa values with a good degree of accuracy. mdpi.com These calculations typically involve computing the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using continuum solvation models. mdpi.comresearchgate.net
Table 1: Predicted pKa Values for Carboxylic Acid Groups
| Computational Method | First pKa | Second pKa |
|---|---|---|
| DFT with Continuum Solvation Model | 3.5 - 4.5 | 4.5 - 5.5 |
| Ab initio with Explicit Solvent Molecules | 3.7 - 4.7 | 4.8 - 5.8 |
Note: The values in this table are illustrative and based on typical ranges reported for similar dicarboxylic acids in computational studies. Actual values would require specific calculations for this compound.
This compound is often used as a linker molecule, where its terminal carboxylic acid groups are reacted with other functional groups, such as amines, to form amide bonds. Quantum chemical calculations can be employed to study the mechanisms of these coupling reactions and to identify the transition state structures and their corresponding activation energies. ims.ac.jp
Understanding the transition state is crucial for optimizing reaction conditions and predicting reaction rates. ims.ac.jp For example, in a carbodiimide-mediated coupling reaction, computational analysis can help elucidate the role of the coupling agent and any additives by modeling the entire reaction pathway. This can provide insights into the formation of intermediates and the rate-limiting step of the reaction. Such studies are valuable for the rational design of efficient bioconjugation strategies involving PEG linkers. researchgate.net
pKa Prediction of Carboxylic Acid Groups
Predictive Modeling of Polymer Network Formation and Properties
When used as a crosslinker, this compound can form polymer networks, such as hydrogels. Predictive modeling can be used to simulate the formation of these networks and to forecast their macroscopic properties, such as swelling behavior, mechanical strength, and diffusivity. acs.orgnih.gov
These models can range from coarse-grained simulations, where groups of atoms are represented as single beads, to more detailed atomistic models. By simulating the crosslinking process, these models can provide information on the network topology, including the distribution of crosslink densities and the average mesh size. acs.orgnih.gov These structural parameters are then used to predict the physical properties of the resulting hydrogel. For example, the diffusion of molecules through the hydrogel network can be simulated to assess its suitability for controlled drug release applications. acs.orgnih.govrsc.org
Predictive modeling plays a crucial role in the rational design of hydrogels with tailored properties for specific biomedical applications, such as tissue engineering and regenerative medicine. researchgate.netnih.gov
Computational-Guided Design of Next-Generation PEGylated Constructs
The insights gained from computational and theoretical studies of this compound can be leveraged for the design of new and improved PEGylated constructs. oup.com By understanding the structure-property relationships at the molecular level, researchers can rationally modify the PEG linker to optimize its performance in a given application.
For example, computational tools can be used to screen libraries of different PEG linker lengths or compositions to identify candidates with desired properties, such as enhanced binding affinity in a bivalent ligand or improved solubility for a hydrophobic drug conjugate. researchgate.netrsc.orgnih.gov This computational-guided approach can significantly accelerate the development of next-generation PEGylated therapeutics and biomaterials, reducing the need for extensive experimental trial and error. nih.gov
The continuous development of more accurate and efficient computational methods will further enhance our ability to design and engineer complex molecular systems based on PEG and other polymers.
Degradation Pathways and Stability of Hoocch2o Peg8 Ch2cooh and Its Derivatives
Oxidative Degradation of the Poly(ethylene glycol) Backbone
The polyether backbone of PEG is susceptible to oxidative degradation, which can occur under various conditions, including exposure to atmospheric oxygen, transition metal ions, and reactive oxygen species (ROS). tu-dresden.demdpi.com This process can lead to chain scission and the formation of various degradation products. spectra-analysis.com
Oxidative degradation of PEG typically proceeds via a free-radical chain reaction. nih.govresearchgate.net The process is initiated by the abstraction of a hydrogen atom from the carbon alpha to the ether oxygen, forming a PEG radical. mdpi.com In the presence of oxygen, this radical is converted into a peroxy radical. mdpi.com
This peroxy radical can then abstract a hydrogen atom from another PEG chain, propagating the radical chain reaction and forming a hydroperoxide. mdpi.com The decomposition of these hydroperoxides, which can be catalyzed by transition metal ions, leads to the formation of highly reactive alkoxy and hydroxyl radicals. tu-dresden.de These radicals can induce further chain scission through several pathways, ultimately resulting in the formation of smaller molecules such as formaldehyde, formic acid, and various PEG oligomers with oxidized end-groups like aldehydes and carboxylates. mdpi.comspectra-analysis.com The presence of reactive oxygen species (ROS) generated under biological conditions can also lead to a time- and concentration-dependent degradation of PEG. tu-dresden.de
| Initiating Species | Key Intermediate | Major Degradation Products | Reference |
|---|---|---|---|
| Molecular Oxygen / Heat | PEG peroxy radical (ROO•) | Formaldehyde, Formic acid | mdpi.comnih.gov |
| Reactive Oxygen Species (ROS) | PEG alkoxy radical (RO•), Hydroxyl radical (•OH) | PEG oligomers, Aldehydes, Carboxylates | tu-dresden.despectra-analysis.com |
| PEG Radical + O2 | PEG peroxide | α,β-acetylenic ketones (in specific reactions) | sciengine.com |
Several strategies can be employed to improve the oxidative stability of PEG and its derivatives. One common approach is the addition of antioxidants, which can scavenge free radicals and inhibit the propagation of the oxidative chain reaction. chemicalindustryjournal.co.uk
Another strategy involves modifying the chemical structure of the PEG derivative. For example, covalently backfilling dopamine-functionalized PEG onto gold nanoparticles has been shown to improve the stability of PEG ligands against reactive oxygen species. nih.gov The environment in which the PEG is stored and used also plays a critical role; for instance, using a solvent with reducing power, such as ethanol, can enhance the stability of PEGylated nanoparticles by preventing oxidation. mdpi.com
In the context of polymer electrolytes for batteries, restricting the mobility of hydroxyl groups, which have inferior oxidative stability, by cross-linking the PEG backbone has been shown to boost the oxidation potential of the material. researchgate.net Coating nanoparticles with PEG can also improve their dispersion stability, which is crucial for applications where they might be exposed to oxidative environments. acs.org
Mechanisms of Free Radical Attack on Poly(ethylene glycol)
Photodegradation Characteristics
PEG and its derivatives can undergo degradation upon exposure to ultraviolet (UV) light, particularly in the presence of a photosensitizer or a source of hydroxyl radicals like hydrogen peroxide (H₂O₂). scielo.brresearchgate.net The UV/H₂O₂ system is efficient in degrading PEG through a random chain scission process. scielo.br This process leads to a decrease in the average molecular weight and an increase in polydispersity, yielding smaller oligomers and ethylene (B1197577) glycols. scielo.brresearchgate.net
The photodegradation mechanism involves the photolysis of H₂O₂ to generate highly reactive hydroxyl radicals, which then attack the PEG chain. scielo.br The degradation products often include smaller ethylene glycols (such as tetra-, tri-, and diethylene glycol) and eventually low molecular weight carboxylic acids like glycolic, oxalic, and formic acid. researchgate.netresearchgate.net The photo-Fenton method (UV/H₂O₂/Fe³⁺) has also been shown to be a very rapid and effective method for PEG degradation, significantly faster than the reaction in the dark. scielo.br
The rate of photodegradation can also be influenced by the presence of metal nanoparticles, which can act as photocatalysts. jwent.net For example, copper nanoparticles have been shown to catalyze the photodegradation of dyes under solar or UV irradiation, a process that could potentially be relevant to PEG degradation in certain formulations. jwent.net
Emerging Research Avenues and Future Perspectives for Hoocch2o Peg8 Ch2cooh
Integration into Smart and Responsive Materials Systems (In Vitro)
The structure of HOOCCH2O-PEG8-CH2COOH makes it an ideal building block for the creation of "smart" materials that can respond to specific environmental cues. These materials are designed to undergo reversible changes in their physical or chemical properties in response to external stimuli, a feature highly sought after in biomedical applications.
pH- and Temperature-Responsive Hydrogels
Hydrogels are three-dimensional, water-swollen polymer networks that mimic the native extracellular matrix, making them excellent candidates for biomedical applications like drug delivery and tissue engineering. mdpi.com The incorporation of this compound into hydrogel structures can impart sensitivity to both pH and temperature.
pH-Responsiveness: The terminal carboxylic acid (-COOH) groups are the key to the pH-responsive behavior. nih.gov In acidic environments (low pH), the carboxylic acid groups are protonated and neutral, leading to a more collapsed, less swollen hydrogel state. As the pH increases to neutral or alkaline levels, these groups deprotonate to form carboxylate ions (-COO⁻). nih.gov The resulting negative charges create electrostatic repulsion between the polymer chains and increase the osmotic pressure within the gel, causing significant swelling as it absorbs more water. This pH-dependent swelling can be harnessed for the targeted release of encapsulated therapeutics in specific physiological environments, such as the distinct pH gradients found in the gastrointestinal tract or tumor microenvironments. nih.gov
Temperature-Responsiveness: The poly(ethylene glycol) chain itself contributes to the temperature sensitivity of the hydrogel. PEG chains in aqueous solutions exhibit a lower critical solution temperature (LCST), where they undergo a reversible phase transition from a soluble, hydrophilic state at lower temperatures to an insoluble, hydrophobic state above the LCST. By incorporating the PEG-8 linker into a polymer network, hydrogels can be designed to shrink and release a payload as the temperature rises above a specific threshold, a property valuable for on-demand drug delivery triggered by localized hyperthermia or fever. science.gov The combination of both pH and temperature sensitivity in a single hydrogel system allows for dual-triggered control over its properties, offering more sophisticated and precise therapeutic delivery platforms. semanticscholar.org
Advanced Bioconjugate Design for Complex Biological Systems (Pre-clinical/In Vitro)
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biotechnology. This compound serves as a versatile linker in creating advanced bioconjugates. Its two carboxylic acid ends can be chemically activated (e.g., using N-hydroxysuccinimide to form NHS esters) to react with primary amines on proteins, peptides, or other biomolecules, forming stable amide bonds. axispharm.compolysciences.com
The PEG8 segment provides several advantages:
Spatial Separation: The defined length of the linker physically separates the conjugated molecules, which can be crucial for maintaining the biological activity of a protein or enabling different parts of a complex to interact effectively.
Hydrophilicity: The PEG chain enhances the water solubility and reduces aggregation of the resulting bioconjugate, which is particularly important when working with hydrophobic drugs or peptides. biochempeg.com
Biocompatibility: PEG is well-known for its ability to reduce the immunogenicity of conjugated proteins.
In pre-clinical and in vitro studies, this linker is being explored for creating complex constructs such as antibody-polymer conjugates, where polymers carrying therapeutic agents are attached to a targeting antibody. nih.gov This modular approach allows for a higher drug-to-antibody ratio compared to traditional antibody-drug conjugates (ADCs). nih.gov
Novel Synthetic Routes for Enhanced Purity and Scalability
The performance of this compound in biomedical applications is critically dependent on its purity and the scalability of its production. The presence of impurities, particularly PEGs of different lengths (polydispersity), can lead to heterogeneous products with variable efficacy and safety profiles.
Traditional synthesis of dicarboxylic acid-terminated PEGs can be challenging. For instance, direct oxidation of PEG diols with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) can risk cleaving the PEG chain itself. researchgate.net A more controlled and common synthetic approach involves a two-step process:
Alkylation: Starting with a discrete PEG-8 diol, it undergoes a Williamson ether synthesis with a protected halo-acetic acid ester (e.g., tert-butyl bromoacetate). This reaction attaches the protected carboxyl group to each end of the PEG chain.
Deprotection: The protecting groups (e.g., tert-butyl) are then removed under acidic conditions to yield the final dicarboxylic acid product.
Ensuring high purity requires robust purification methods. Preparative chromatography techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC) or ion-exchange chromatography, are essential for separating the desired product from starting materials and byproducts. nih.govnih.gov Researchers are also exploring novel purification strategies, such as complexation with metal salts (e.g., MgCl2) to facilitate the precipitation and isolation of PEG derivatives from reaction mixtures, offering a potentially more scalable alternative to chromatography. thieme-connect.com
Computational-Guided Design of Next-Generation PEGylated Constructs
For a molecule like this compound, computational approaches can:
Predict Conformation: Simulate the flexibility and range of conformations the PEG-8 linker can adopt in an aqueous environment. This is critical for understanding the spatial relationship it imposes between conjugated moieties.
Model Interactions: Analyze the interactions between the PEG chain and the conjugated biomolecule (e.g., a protein). MD simulations can predict whether the PEG chain "shields" or "covers" parts of the protein surface, which can impact its biological activity and immunogenicity. nih.gov
Optimize Linker Length: By simulating constructs with different PEG lengths (e.g., PEG4, PEG8, PEG12), researchers can predict the optimal linker size needed to achieve a desired therapeutic effect, such as stabilizing the ternary complex in a PROTAC. explorationpub.com
These computational tools accelerate the design-build-test cycle by allowing for the virtual screening of many potential constructs, reducing the time and cost associated with extensive laboratory experimentation. protocols.io
Role in Drug Conjugates and PROTAC Technology Beyond Traditional PEGylation
The unique bifunctional nature of this compound makes it a critical component in advanced therapeutic platforms like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs): In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets cancer cells. nih.gov The linker plays a pivotal role in the ADC's stability, solubility, and pharmacokinetic profile. biochempeg.com While many linkers connect a single point on the antibody to a single drug molecule, the dicarboxylic acid structure of this compound offers possibilities for creating more complex, multi-drug-loaded, or branched structures, potentially increasing the therapeutic payload delivered to the tumor.
PROTAC Technology: PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's own protein disposal machinery (the ubiquitin-proteasome system) to destroy specific disease-causing proteins. axispharm.com A PROTAC consists of two ligands—one that binds the target protein and one that recruits an E3 ubiquitin ligase—joined by a linker. biochempeg.com The linker is not merely a spacer; its length, flexibility, and composition are crucial for enabling the formation of a stable and productive ternary complex (target protein-PROTAC-E3 ligase). precisepeg.comcellgs.com
This compound is an ideal candidate for a PROTAC linker. chemicalbook.com Its two carboxylic acid ends provide the necessary handles to attach the two different ligands. The PEG-8 chain offers several key benefits in this context:
Solubility: It improves the often-poor water solubility of the complex organic ligands used in PROTACs. biochempeg.com
Cell Permeability: The linker's properties can be tuned to balance hydrophilicity and hydrophobicity, influencing the molecule's ability to cross cell membranes. axispharm.com
Optimal Spacing: The eight ethylene (B1197577) glycol units provide sufficient length and flexibility to span the distance between the target protein and the E3 ligase, facilitating the crucial protein-protein interactions required for ubiquitination and subsequent degradation. explorationpub.com
The systematic use of PEG linkers of varying lengths, including the PEG-8 variant, is a key strategy in optimizing the degradation efficiency of new PROTACs. explorationpub.combiochempeg.com
Interactive Data Tables
Table 1: Properties and Research Applications of this compound You can filter and sort this table to explore the data.
Table 2: Compound Names Mentioned in this Article
Q & A
Q. What established protocols ensure high-purity synthesis of HOOCCH2O-PEG8-CH2COOH?
Methodological Answer : Synthesis typically involves carboxylation of PEG8 followed by stepwise conjugation. Key steps include:
Activation : Use EDC/NHS chemistry to activate terminal carboxyl groups.
Purification : Dialysis (MWCO 1 kDa) or reverse-phase HPLC to remove unreacted reagents.
Validation : Confirm molecular weight via MALDI-TOF MS and structural integrity via H NMR .
Table 1 : Critical Synthesis Parameters
| Step | Technique | Key Parameters |
|---|---|---|
| Activation | EDC/NHS | Molar ratio (1:1.2), pH 6.5 |
| Purification | HPLC | Acetonitrile/water gradient, 95% purity threshold |
| Validation | NMR | δ 3.6 ppm (PEG backbone), δ 2.4 ppm (COOH terminals) |
Q. Which analytical techniques are essential for characterizing this compound?
Methodological Answer : A multi-technique approach is recommended:
- NMR : Confirms chemical structure (e.g., PEG backbone protons at δ 3.6 ppm and carboxyl groups at δ 2.4 ppm).
- HPLC : Assesses purity (retention time alignment with standards).
- DLS : Measures hydrodynamic diameter and polydispersity index (PDI < 0.1 indicates monodisperse samples) .
Table 2 : Characterization Techniques and Metrics
| Technique | Purpose | Critical Metrics |
|---|---|---|
| NMR | Structural confirmation | Chemical shifts, integration ratios |
| HPLC | Purity | Retention time, peak symmetry |
| DLS | Size distribution | Z-average, PDI |
Advanced Research Questions
Q. How can experimental designs resolve contradictions in reported solubility data for this compound?
Methodological Answer : Address discrepancies using:
Controlled Variables : Standardize temperature (e.g., 25°C), pH (e.g., 7.4 for physiological relevance), and ionic strength.
Meta-Analysis : Aggregate data from primary studies and apply statistical models (e.g., random-effects) to identify outliers.
Reproducibility Tests : Cross-validate results in independent labs using identical protocols .
Framework Application :
- PICOT :
- Population : this compound in aqueous solutions.
- Intervention : Adjust pH (4–9) and temperature (4–37°C).
- Comparison : Solubility thresholds from prior studies.
- Outcome : Resolve conflicting data via standardized metrics.
Q. What strategies optimize this compound functionalization for targeted drug delivery?
Methodological Answer :
Conjugation Chemistry : Compare EDC/NHS, click chemistry, and thiol-maleimide reactions for ligand attachment.
Binding Efficiency : Quantify via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
In Vitro Validation : Use fluorescent tagging (e.g., FITC) to track cellular uptake in model systems .
Table 3 : Functionalization Optimization Workflow
| Step | Method | Success Criteria |
|---|---|---|
| Ligand Attachment | SPR | KD < 100 nM |
| Stability Testing | HPLC-MS | <5% degradation over 72h |
| Cellular Uptake | Confocal Microscopy | Co-localization with target receptors |
Q. How to ensure reproducibility in synthesizing this compound across labs?
Methodological Answer :
Standard Operating Procedures (SOPs) : Document reagent sources (e.g., PEG8 from Sigma-Aldrich, ≥98% purity).
Inter-Lab Validation : Share batches for cross-testing using predefined metrics (e.g., NMR peak alignment, HPLC retention time).
Environmental Controls : Report ambient temperature, humidity, and mixing speeds during synthesis .
Q. What statistical approaches are suitable for analyzing stability data under physiological conditions?
Methodological Answer :
Accelerated Stability Testing : Incubate samples at 40°C/75% RH and model degradation kinetics using the Arrhenius equation.
Multivariate Analysis : Apply ANOVA to identify significant factors (pH, temperature).
Survival Analysis : Estimate shelf-life using time-to-failure models .
Q. Guidance for Researchers
- Literature Review : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize studies .
- Data Contradictions : Apply PICOT to structure comparative analyses and isolate variables .
- Ethical Compliance : Adhere to institutional guidelines for chemical safety and data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
